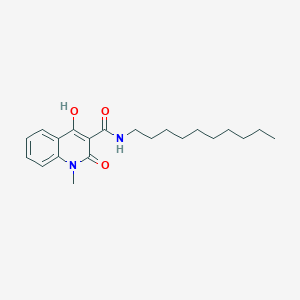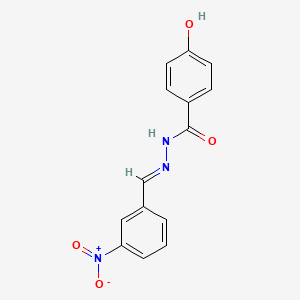
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide is a complex organic compound with a unique structure that includes an acetylamino group, a phenoxy group, and a trichloroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with an acetylamino group under controlled conditions. The final step involves the introduction of the trichloroethyl group, followed by the addition of the hexanamide moiety. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to verify the identity and purity of the final product.
化学反应分析
Types of Reactions
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may produce a more saturated compound.
科学研究应用
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions. The trichloroethyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(1-(3-Acetylamino)phenoxy)-2,2,2-trichloroethyl)benzamide
- N-(1-(3-Acetylamino)phenoxy)-2,2,2-trichloroethyl)butanamide
- N-(1-(3-Acetylamino)phenoxy)-2,2,2-trichloroethyl)pentanamide
Uniqueness
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexanamide moiety provides additional hydrophobic interactions, making it more versatile in various applications compared to its shorter-chain analogs.
属性
分子式 |
C16H21Cl3N2O3 |
|---|---|
分子量 |
395.7 g/mol |
IUPAC 名称 |
N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]hexanamide |
InChI |
InChI=1S/C16H21Cl3N2O3/c1-3-4-5-9-14(23)21-15(16(17,18)19)24-13-8-6-7-12(10-13)20-11(2)22/h6-8,10,15H,3-5,9H2,1-2H3,(H,20,22)(H,21,23) |
InChI 键 |
ZVTJGPPZTKTEKY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC(=C1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11988530.png)
![7,9-Dichloro-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11988532.png)

![4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11988552.png)

![Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate](/img/structure/B11988558.png)
![3-(4-chlorophenyl)-N'-[(E)-1-(4-ethoxyphenyl)propylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988560.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11988565.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11988573.png)

![7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988582.png)
![Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11988593.png)
![9-Bromo-5-(4-methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988603.png)
